molecular formula C16H22F2N6O4S B1449362 Bis(1-[(2-fluorophenyl)methyl]-guanidine) sulfuric acid CAS No. 16125-82-9

Bis(1-[(2-fluorophenyl)methyl]-guanidine) sulfuric acid

Cat. No.: B1449362
CAS No.: 16125-82-9
M. Wt: 432.4 g/mol
InChI Key: NKLOWTCXULTEDD-UHFFFAOYSA-N
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Description

Bis(1-[(2-fluorophenyl)methyl]-guanidine) sulfuric acid is a synthetic compound known for its potential therapeutic and environmental applications. It is a guanidine derivative that has shown promising bioactivity and potency in various studies. This compound is characterized by the presence of a guanidine group attached to a fluorophenylmethyl moiety, which is further complexed with sulfuric acid.

Scientific Research Applications

Bis(1-[(2-fluorophenyl)methyl]-guanidine) sulfuric acid has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.

    Biology: The compound has been studied for its potential as an enzyme inhibitor and its effects on cellular processes.

    Medicine: Research has explored its potential therapeutic uses, including its role in treating certain diseases.

    Industry: It is used in wastewater treatment, as a polymerase chain inhibitor, and as an additive in the manufacture of cellulose.

Preparation Methods

The synthesis of Bis(1-[(2-fluorophenyl)methyl]-guanidine) sulfuric acid typically involves the reaction of 2-fluorobenzylamine with cyanamide to form the guanidine derivative. This intermediate is then reacted with sulfuric acid to yield the final product. The reaction conditions often include controlled temperatures and specific pH levels to ensure the desired product is obtained with high purity .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Bis(1-[(2-fluorophenyl)methyl]-guanidine) sulfuric acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert it into reduced forms, often using reagents like sodium borohydride.

    Substitution: It can participate in substitution reactions where the fluorophenyl group can be replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of Bis(1-[(2-fluorophenyl)methyl]-guanidine) sulfuric acid involves its interaction with specific molecular targets. The guanidine group can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The fluorophenyl group enhances the compound’s binding affinity and specificity, leading to its bioactive effects .

Comparison with Similar Compounds

Similar compounds to Bis(1-[(2-fluorophenyl)methyl]-guanidine) sulfuric acid include other guanidine derivatives and fluorophenyl compounds. its unique combination of a guanidine group with a fluorophenylmethyl moiety and sulfuric acid complexation sets it apart.

Some similar compounds include:

  • 1-(2-Fluorophenyl)guanidine
  • 1-(2-Fluorophenyl)methylguanidine
  • Guanidine hydrochloride

These compounds share structural similarities but differ in their specific functional groups and overall bioactivity.

Properties

IUPAC Name

2-[(2-fluorophenyl)methyl]guanidine;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C8H10FN3.H2O4S/c2*9-7-4-2-1-3-6(7)5-12-8(10)11;1-5(2,3)4/h2*1-4H,5H2,(H4,10,11,12);(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKLOWTCXULTEDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN=C(N)N)F.C1=CC=C(C(=C1)CN=C(N)N)F.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22F2N6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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